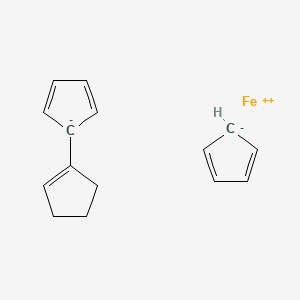

(1-Cyclopenten-1-YL)ferrocene

Description

BenchChem offers high-quality (1-Cyclopenten-1-YL)ferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopenten-1-YL)ferrocene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12260-67-2 |

|---|---|

Molecular Formula |

C15H26Fe |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

cyclopentane;1-cyclopentylcyclopentene;iron |

InChI |

InChI=1S/C10H16.C5H10.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h5,10H,1-4,6-8H2;1-5H2; |

InChI Key |

YPFAPXDOBFSMQK-UHFFFAOYSA-N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 1 Cyclopenten 1 Yl Ferrocene Derivatives

Development of Novel Synthetic Pathways for Regioselective and Stereoselective Functionalization

The creation of a carbon-carbon bond between the ferrocenyl moiety and a cyclopentenyl ring requires precise control over reactivity and selectivity. Modern synthetic chemistry offers several powerful approaches, ranging from transition-metal-catalyzed cross-coupling reactions to the use of classic organometallic reagents and advanced multi-component strategies.

Catalytic Approaches in the Formation of (1-cyclopenten-1-yl)-Ferrocene Architectures

Transition-metal catalysis provides an efficient and atom-economical pathway for the direct C-H functionalization or cross-coupling of ferrocene (B1249389). Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of alkenylferrocenes.

The Heck reaction is a cornerstone of vinylation chemistry. The coupling of haloferrocenes, typically iodoferrocene, with cyclopentene (B43876) under palladium catalysis can, in principle, yield the target structure. However, controlling the regioselectivity of insertion and subsequent β-hydride elimination can be challenging. A more direct and increasingly popular approach is the direct dehydrogenative Heck reaction, which couples ferrocene's C-H bonds with alkenes. researchgate.net This method avoids the pre-functionalization of ferrocene but often requires directing groups to achieve high regioselectivity for the ortho-position. nih.gov For the synthesis of (1-cyclopenten-1-yl)-ferrocene, a non-directed C-H activation or coupling with a suitable cyclopentenyl precursor would be necessary.

Another powerful catalytic method is olefin metathesis . While less common for direct ferrocene functionalization, a cross-metathesis reaction between vinylferrocene and cyclopentene, catalyzed by Grubbs' or Schrock-type catalysts, could furnish (1-cyclopenten-1-yl)-ferrocene. nih.gov The efficiency of this reaction would depend on the relative reactivity of the two olefins and the stability of the catalyst.

Scandium-catalyzed enantioselective C-H alkenylation of substituted ferrocenes with alkynes has also been reported, offering a route to planar-chiral ferrocenes bearing alkene functionalities. researchgate.net While not directly producing a cyclopentenyl group, this methodology highlights the potential of early transition metals in achieving highly selective C-H functionalizations.

Table 1: Overview of Catalytic Systems for Alkenylferrocene Synthesis

| Catalytic Method | Catalyst/Reagents | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Dehydrogenative Heck | Pd(OAc)₂, Ligand, Oxidant | Ferrocene derivative, Alkene | Alkenylferrocene | Direct C-H functionalization; often requires directing group for selectivity. researchgate.net |

| Olefination | Rh₂(OAc)₄/CeCl₃ | Carbonylferrocene, α-diazocarbonyl compound | Alkenylferrocene | Efficient conversion of carbonyls to alkenes. researchgate.net |

| Cross-Metathesis | Grubbs' or Schrock Catalyst | Vinylferrocene, Cycloalkene | Substituted Alkenylferrocene | Potential for direct formation of complex alkenyl chains. nih.gov |

Organometallic Reagents in the Synthesis of Substituted Ferrocenes

Classical organometallic chemistry provides robust and reliable methods for the functionalization of the ferrocene core. The most common strategy involves the metalation of ferrocene, typically lithiation, to generate a nucleophilic ferrocenyl anion that can react with a suitable electrophile.

A highly plausible route to (1-cyclopenten-1-yl)-ferrocene involves the monolithiation of ferrocene using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The resulting ferrocenyllithium is a powerful nucleophile that can readily attack the electrophilic carbonyl carbon of cyclopentanone. This addition reaction yields a tertiary alcohol, (1-hydroxycyclopentyl)ferrocene. Subsequent acid-catalyzed dehydration of this alcohol intermediate leads to the formation of the target alkene, (1-cyclopenten-1-yl)-ferrocene, via an E1 elimination mechanism. wikipedia.orgenglelab.com

An alternative involves the preparation of a ferrocenyl Grignard reagent (FcMgBr) from a haloferrocene, which can similarly be used to perform a nucleophilic addition to cyclopentanone.

Table 2: Synthesis via Organometallic Reagents

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Lithiation | Ferrocene, n-BuLi or t-BuLi | Ferrocenyllithium | Generation of a ferrocenyl nucleophile. englelab.com |

| 2. Nucleophilic Addition | Ferrocenyllithium, Cyclopentanone | (1-hydroxycyclopentyl)ferrocene | Formation of the C-C bond and the cyclopentyl scaffold. |

Multi-Component and Tandem Reaction Sequences for Advanced Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all starting materials, offer a powerful strategy for rapidly building molecular complexity. fu-berlin.decaltech.edu Designing an MCR for the synthesis of a (1-cyclopenten-1-yl)-ferrocene architecture would involve the strategic selection of components that can assemble in a programmed tandem sequence.

For example, a hypothetical MCR could involve the condensation of ferrocenecarboxaldehyde, a primary amine, and a cyclic 1,3-dicarbonyl compound. A tandem sequence could be envisioned where an initial Knoevenagel condensation between the ferrocenecarboxaldehyde and the dicarbonyl compound is followed by a Michael addition of the amine and a subsequent intramolecular cyclization and dehydration to form a highly functionalized ferrocene-substituted cyclopentene ring system. Such strategies, while synthetically challenging to develop, are highly convergent and adhere to the principles of green chemistry by minimizing steps and waste.

Mechanistic Elucidation of Formation Reactions and Transformation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of the ferrocene-cyclopentenyl bond involves distinct intermediates and transition states depending on the chosen synthetic pathway.

Investigations into Intermediate Species in Ferrocene Synthesis

In catalytic syntheses like the dehydrogenative Heck reaction , the mechanism is believed to involve the formation of a key palladacycle intermediate. researchgate.net The reaction proceeds through C-H activation, where the palladium catalyst coordinates to the ferrocene and inserts into a C-H bond. Subsequent coordination of the alkene (cyclopentene) and migratory insertion, followed by β-hydride elimination, generates the final product and regenerates the active catalyst.

For syntheses proceeding via the dehydration of a (1-hydroxycyclopentyl)ferrocene precursor, the key intermediate is the α-ferrocenyl carbenium ion . The ferrocenyl group is exceptionally effective at stabilizing an adjacent positive charge. The iron atom participates directly through-space, donating electron density from its high-energy d-orbitals to the vacant p-orbital of the carbocation. This stabilization is so significant that the α-ferrocenyl carbenium ion is orders of magnitude more stable than the triphenylmethyl (trityl) cation and can often be isolated as a stable salt. This remarkable stability greatly facilitates the E1 elimination pathway for dehydration, allowing the reaction to proceed under mild acidic conditions.

Kinetic and Thermodynamic Aspects of Synthetic Routes

The thermodynamic stability of the ferrocene scaffold is a defining feature of its chemistry. Ferrocene is thermally stable to high temperatures and possesses a unique redox chemistry. as-proceeding.com The standard enthalpy of formation and sublimation for ferrocene and its simple derivatives have been determined, providing a quantitative measure of their stability. researchgate.netresearchgate.net Substitution on the cyclopentadienyl (B1206354) rings generally has a predictable effect on the thermodynamic properties.

Table 3: Selected Thermodynamic Data for Ferrocene Derivatives

| Compound | Enthalpy of Sublimation (ΔH°sub,298) | Method |

|---|---|---|

| Ferrocene | 74.0 ± 2.0 kJ/mol | Second- and third-law treatment of vapor data. researchgate.net |

| Ethylferrocene | 79.9 ± 1.1 kJ/mol | Knudsen effusion method. researchgate.net |

| n-Butylferrocene | 91.0 ± 1.2 kJ/mol | Knudsen effusion method. researchgate.net |

From a kinetic standpoint, catalytic reactions are governed by the energy barriers of the steps in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The choice of ligand on the metal catalyst is critical, as it modulates the electronic and steric environment of the metal center, thereby influencing the rate and selectivity of the reaction. mdpi.com

In the dehydration of (1-hydroxycyclopentyl)ferrocene, the rate-determining step is typically the formation of the α-ferrocenyl carbenium ion. The extraordinary stability of this intermediate leads to a relatively low activation energy for its formation, allowing the reaction to proceed rapidly. The kinetics of proton transfer reactions involving ferrocene have been studied, revealing that in some cases, the process can be unusually slow, potentially due to steric hindrance or specific energy barriers.

Green Chemistry Principles Applied to (1-cyclopenten-1-yl)-Ferrocene Synthesis

The application of green chemistry principles to the synthesis of organometallic compounds, including ferrocene derivatives, is a growing area of research focused on reducing environmental impact and improving efficiency. While specific green synthetic routes for (1-cyclopenten-1-yl)-ferrocene are not extensively detailed in dedicated literature, established green methodologies for other ferrocene derivatives can be extrapolated and applied. These strategies focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Key green chemistry approaches applicable to the synthesis of (1-cyclopenten-1-yl)-ferrocene and its precursors include the use of alternative solvent systems and solvent-free reaction conditions.

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as sustainable alternatives to volatile organic solvents (VOCs). These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and exhibit low vapor pressure. For instance, a green Hantzsch thiazole (B1198619) synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out using a choline (B1196258) chloride/glycerol (ChCl/Gly) mixture as the solvent. nih.gov This reaction proceeded efficiently at 80 °C, and the DES could be reused multiple times without a significant drop in yield. nih.gov A similar strategy could be envisioned for key steps in the synthesis of (1-cyclopenten-1-yl)-ferrocene, potentially replacing hazardous solvents like DMSO or DME which are common in traditional ferrocene preparations. azom.comyoutube.com

Alternative Catalysts and Reaction Conditions: The traditional Friedel-Crafts acylation of ferrocene, a common reaction for introducing functional groups, often uses mineral acids. A greener alternative has been developed that employs a polymeric acid catalyst and microwave heating. acs.org This method is more eco-friendly and demonstrates how heterogeneous catalysts can be used for easier separation and recycling, aligning with green chemistry principles. Such catalytic strategies could be integrated into synthetic pathways leading to functionalized ferrocene precursors for (1-cyclopenten-1-yl)-ferrocene.

| Green Chemistry Principle | Application in Ferrocene Synthesis | Potential Relevance for (1-cyclopenten-1-yl)-ferrocene |

|---|---|---|

| Use of Greener Solvents | Hantzsch synthesis of ferrocenylthiazole derivatives in a recyclable choline chloride/glycerol Deep Eutectic Solvent (DES). nih.gov | Key C-C bond-forming steps could be adapted to use DES, replacing traditional volatile organic solvents. |

| Solvent-Free Conditions | Solid-state mechanochemical synthesis of ferrocene from iron(II) chloride and cyclopentadienides. researchgate.net | The fundamental synthesis of the ferrocene core could be performed under solvent-free conditions before subsequent functionalization. |

| Energy Efficiency | Microwave-assisted Friedel-Crafts acylation of ferrocene. acs.org | Microwave heating could be used to accelerate key reactions, reducing energy consumption and reaction times. |

| Reusable Catalysts | Use of a polymeric acid catalyst for the acylation of ferrocene, allowing for easy separation and reuse. acs.org | Functionalization steps on the cyclopentadienyl rings could employ recyclable solid-supported catalysts to minimize waste. |

Post-Synthetic Modification Strategies on the (1-cyclopenten-1-yl) Moiety

The (1-cyclopenten-1-yl) group on the ferrocene core is not merely a structural component but also a reactive handle for a variety of post-synthetic modifications. The carbon-carbon double bond within the five-membered ring offers a site for further functionalization, enabling the creation of more complex architectures and polymers. Key strategies include hydroformylation, ring-opening metathesis polymerization, and cycloaddition reactions.

Hydroformylation: Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. This reaction provides a direct route to introduce aldehyde functionality, which can be further transformed into alcohols, amines, or acids. While studies on (1-cyclopenten-1-yl)-ferrocene itself are specific, extensive research on the hydroformylation of the structurally similar vinylferrocene provides a strong precedent. The hydroformylation of vinylferrocene using rhodium and platinum catalysts has been shown to be highly regioselective, producing a mixture of 2-ferrocenylpropionaldehyde and 3-ferrocenylpropionaldehyde. chimia.chosti.gov The branched aldehyde (2-ferrocenylpropionaldehyde) is typically the major product. chimia.ch Applying this methodology to (1-cyclopenten-1-yl)-ferrocene would be expected to yield ferrocenyl-substituted cyclopentanecarbaldehydes, opening pathways to a new family of derivatives.

| Catalyst System | Substrate | Major Product | Regioselectivity (branched:linear) | Reference |

|---|---|---|---|---|

| Rh4(CO)12 | Vinylferrocene | 2-Ferrocenylpropionaldehyde | 80:20 | chimia.ch |

| Pt/(R,R)-DIOP | Vinylferrocene | 3-Ferrocenylpropionaldehyde | High selectivity for linear product | chimia.ch |

Ring-Opening Metathesis Polymerization (ROMP): The strained five-membered ring of the cyclopentenyl moiety makes (1-cyclopenten-1-yl)-ferrocene an excellent candidate as a monomer for Ring-Opening Metathesis Polymerization (ROMP). youtube.com ROMP is a powerful chain-growth polymerization technique that utilizes transition metal catalysts (e.g., Grubbs' or Schrock catalysts) to open cyclic olefins and form long-chain polymers. youtube.com This strategy has been successfully employed to prepare various main-chain ferrocene-containing polymers from cyclic ferrocenyl olefins. duke.edu The resulting polymers, poly(ferrocenylenes), possess a unique structure with the redox-active ferrocene unit integrated directly into the polymer backbone. These materials are of significant interest for applications in redox-switchable materials, sensors, and nanotechnology. The polymerization of (1-cyclopenten-1-yl)-ferrocene via ROMP would yield a high-molecular-weight polymer with repeating ferrocenyl-vinylene units, a class of materials known as poly(ferrocenylsilanes) when silicon is also present in the ring. acs.org

Diels-Alder Reaction: The double bond of the cyclopentenyl group can act as a dienophile in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This powerful C-C bond-forming reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org By reacting (1-cyclopenten-1-yl)-ferrocene with a suitable diene (e.g., butadiene, cyclopentadiene), a new, fused polycyclic system can be constructed on the cyclopentyl ring attached to the ferrocene. This strategy provides a reliable method for introducing significant chemical complexity and building intricate, three-dimensional ferrocene-containing molecules. For example, an unexpected Diels-Alder reaction has been observed where electron-deficient ferrocenes themselves can act as cyclopentadiene (B3395910) surrogates to react with dienophiles like rsc.orgfullerene. In the context of modifying the cyclopentenyl moiety, the alkene would serve as the dienophile, reacting with an external diene to create a fused cyclohexene (B86901) ring system.

Advanced Computational and Theoretical Chemistry Studies of 1 Cyclopenten 1 Yl Ferrocene

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations are fundamental to elucidating the electronic nature of (1-cyclopenten-1-yl)-ferrocene. These calculations can determine the distribution of electrons, the energies and shapes of molecular orbitals, and the nature of the bonding between the iron center and the cyclopentadienyl (B1206354) ligands.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of ferrocene (B1249389) and its derivatives. researchgate.netsciensage.info It provides a balance between computational cost and accuracy, making it suitable for calculating molecular geometries, electronic structures, and energies.

DFT studies on substituted ferrocenes reveal that the eclipsed (D5h) and staggered (D5d) conformations have very similar energies, with the eclipsed conformer often being slightly more stable in the gas phase. sciensage.info For (1-cyclopenten-1-yl)-ferrocene, DFT calculations would be employed to optimize the molecular geometry, determining the precise bond lengths, bond angles, and the rotational orientation of the cyclopentadienyl rings relative to each other. The presence of the (1-cyclopenten-1-yl) substituent is expected to have a minor, yet discernible, effect on the geometry of the substituted cyclopentadienyl ring compared to the unsubstituted ring. sciensage.info

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the charge distribution within the molecule. sciensage.info This analysis would likely show a net positive charge on the iron atom and negative charges on the carbon atoms of the cyclopentadienyl rings, with the (1-cyclopenten-1-yl) group influencing the charge distribution on the ring to which it is attached. sciensage.info DFT calculations are also crucial for determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's electronic transitions and reactivity. longdom.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Ferrocene Note: This table provides typical values for a substituted ferrocene, as specific data for (1-cyclopenten-1-yl)-ferrocene is not readily available. The values are based on general findings for similar structures.

| Parameter | Eclipsed Conformer | Staggered Conformer |

| Fe-C (Substituted Ring) Avg. (Å) | 2.05 | 2.05 |

| Fe-C (Unsubstituted Ring) Avg. (Å) | 2.04 | 2.04 |

| C-C (Substituted Ring) Avg. (Å) | 1.43 | 1.43 |

| C-C (Unsubstituted Ring) Avg. (Å) | 1.42 | 1.42 |

| Energy Difference (kcal/mol) | 0 | ~0.5-1.0 |

This interactive table is based on data generally observed in DFT studies of substituted ferrocenes.

While DFT is a powerful tool, high-level ab initio methods are necessary for a more accurate description of electron correlation, which is the interaction between electrons. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Complete Active Space Self-Consistent Field (CASSCF), provide a more rigorous treatment of the electronic structure. aps.org

For a molecule like (1-cyclopenten-1-yl)-ferrocene, which contains a transition metal, electron correlation effects are significant. High-level ab initio calculations can provide benchmark-quality data on the energies of different electronic states and the rotational barrier between the eclipsed and staggered conformers. aps.org These methods are computationally expensive and are often used to validate the results obtained from more approximate methods like DFT. They are particularly important for studying excited states and systems with strong electron correlation, where DFT may not be as reliable. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Rotational Barriers

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. swinburne.edu.au By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics and rotational barriers of (1-cyclopenten-1-yl)-ferrocene.

Table 2: Representative Rotational Barrier Data for Ferrocene Derivatives Note: The following data is representative of ferrocene and its derivatives. The specific values for (1-cyclopenten-1-yl)-ferrocene would require dedicated computational studies.

| Method | Rotational Barrier (kcal/mol) |

| DFT | 0.8 - 1.5 |

| Experimental | 0.9 ± 0.3 |

This interactive table is based on generally accepted values for the rotational barrier in ferrocene.

Theoretical Modeling of Charge Delocalization and Electronic Communication

Theoretical models are essential for understanding how the electronic effects of the (1-cyclopenten-1-yl) substituent are transmitted through the ferrocene framework. These models can quantify the extent of charge delocalization and electronic communication between the substituent and the iron center, as well as between the two cyclopentadienyl rings.

The concept of aromaticity in ferrocene is a topic of ongoing research, and computational methods provide valuable tools for its investigation. The (1-cyclopenten-1-yl) substituent, being an alkenyl group, can influence the aromaticity of the cyclopentadienyl ring to which it is attached.

Computational techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to probe the magnetic criterion of aromaticity. By calculating the magnetic shielding at the center of the cyclopentadienyl rings, it is possible to quantify their aromatic character. It is generally expected that the (1-cyclopenten-1-yl) substituent, through its electronic interactions with the cyclopentadienyl ring, will modulate the ring's aromaticity. The extent of this modulation can be correlated with changes in the electronic structure and reactivity of the molecule.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry plays a crucial role in predicting the reactivity of (1-cyclopenten-1-yl)-ferrocene and elucidating the mechanisms of its reactions. purdue.edu By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction and determine the most likely reaction pathways.

For (1-cyclopenten-1-yl)-ferrocene, computational methods can be used to predict its behavior in various chemical transformations. For example, in electrophilic substitution reactions, calculations can predict the most favorable site of attack on the cyclopentadienyl rings. The (1-cyclopenten-1-yl) group's electronic and steric effects will influence the regioselectivity of such reactions. Furthermore, computational studies can model the oxidation of the iron center to form the corresponding ferrocenium (B1229745) ion, providing insights into the molecule's electrochemical properties. researchgate.netacs.org By examining the changes in geometry and electronic structure upon oxidation, it is possible to understand how the (1-cyclopenten-1-yl) substituent affects the stability and properties of the oxidized species.

Redox Chemistry and Electron Transfer Dynamics of 1 Cyclopenten 1 Yl Ferrocene Systems

Detailed Electrochemical Characterization of Redox Potentials and Multi-Electron Transfer Processes

The electrochemistry of ferrocene (B1249389) derivatives is dominated by the Fe(II)/Fe(III) redox couple. mdpi.com Typically, these compounds exhibit a single, reversible, one-electron oxidation process in electrochemical experiments like cyclic voltammetry (CV). researchgate.netulisboa.pt This process corresponds to the removal of an electron from a high-lying molecular orbital, which is primarily metal-based, to form the stable 17-electron ferrocenium (B1229745) cation.

The reversibility of this process is a hallmark of ferrocene chemistry, making it a standard internal reference for potential measurements in non-aqueous electrochemistry. als-japan.commdpi.com The electrochemical quasi-reversibility can be influenced by factors such as the solvent, the supporting electrolyte, and the rate of electron transfer at the electrode surface. mdpi.com In some cases, deviations from ideal Nernstian behavior are observed, indicated by peak-to-peak separations (ΔEp) in cyclic voltammograms that are greater than the theoretical 59 mV for a one-electron process. mdpi.com

While (1-cyclopenten-1-yl)-ferrocene itself involves a single iron center and thus a one-electron transfer, the broader family of ferrocene derivatives includes systems designed for multi-electron transfer. These often involve molecules with multiple ferrocene units or the incorporation of other redox-active moieties. rsc.orgrsc.org Such multi-electron transfer systems are of significant interest for applications in energy storage and catalysis. rsc.orgrsc.org For instance, a ferrocene derivative featuring a phosphine (B1218219) and an imine group was shown to undergo multi-electron transfer, making it a promising candidate for nonaqueous flow batteries. rsc.org

Influence of Substituent Effects on the Ferrocene/Ferrocenium Redox Couple

The redox potential of the ferrocene/ferrocenium couple is highly sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) (Cp) rings. researchgate.netmdpi.com This sensitivity provides a powerful tool for tuning the electronic properties of the molecule. A linear free-energy relationship, often correlated with Hammett constants, exists between the half-wave oxidation potential (E1/2) and the electronic properties of the substituent. researchgate.net

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density at the iron center. This makes the molecule easier to oxidize, resulting in a cathodic shift (a lower, or less positive, oxidation potential) compared to unsubstituted ferrocene. researchgate.netpreprints.org

Electron-withdrawing groups (EWGs) , such as acetyl or nitro groups, decrease the electron density at the iron center. This makes the molecule more difficult to oxidize, causing an anodic shift (a higher, or more positive, oxidation potential). researchgate.netmdpi.com

Table 1: Half-Wave Potentials of Selected Substituted Ferrocenes This table illustrates the effect of various substituents on the oxidation potential of the ferrocene core.

| Compound | Substituent | E1/2 (V vs. Fc/Fc⁺) | Substituent Effect | Reference |

| 1-Hexadecanoyl-ferrocene | -COC15H31 (EWG) | +0.25 | Electron-withdrawing | rsc.org |

| Ferrocene | -H | 0.00 | Reference | als-japan.com |

| 1-Hexadecyl-ferrocene | -C16H33 (EDG) | -0.05 | Electron-donating | rsc.org |

| 1,2-(tetramethylene)-ferrocene | Fused -(CH2)4- (EDG) | -0.196 | Electron-donating | preprints.org |

| 1,2,1',2'-bis(tetramethylene)-ferrocene | Two Fused -(CH2)4- (EDG) | -0.316 | Electron-donating | preprints.org |

Note: Potentials are referenced against the ferrocene/ferrocenium couple for direct comparison.

Mechanistic Studies of Electron Transfer Pathways in Homogeneous and Heterogeneous Environments

The mechanism of electron transfer in ferrocene systems has been extensively studied in both homogeneous solution and at electrode-solution interfaces (heterogeneous). In a homogeneous environment, electron transfer occurs between molecules in solution, such as in self-exchange reactions between ferrocene and a ferrocenium ion.

In heterogeneous environments, the kinetics of electron transfer are often evaluated using cyclic voltammetry. mdpi.com By analyzing the voltammetric response at different scan rates, key electrochemical parameters such as the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (ksh) can be determined. mdpi.com The diffusion coefficient relates to how quickly the ferrocene derivative can move through the solution to the electrode surface, while ksh quantifies the rate at which electrons are transferred between the molecule and the electrode. mdpi.com

For many ferrocene derivatives, the redox process is diffusion-controlled and quasi-reversible. mdpi.com The quasi-reversible nature is often attributed to slow electron transfer kinetics or uncompensated solution resistance. mdpi.com Mechanistic proposals are typically based on the combination of voltammetric data, which can reveal the number of electrons and protons involved in the redox process, especially when studying pH-dependent systems. mdpi.com For a simple, pH-independent system like (1-cyclopenten-yl)-ferrocene in an aprotic solvent, the mechanism is expected to be a straightforward one-electron oxidation of the ferrocene moiety. mdpi.com In some cases, adsorption of the ferrocene derivative onto the electrode surface can impact the observed electrochemical response. rsc.org

Table 2: Representative Electrochemical Parameters for Ferrocene Derivatives This table provides examples of diffusion coefficients and heterogeneous rate constants determined for ferrocene derivatives using voltammetric methods.

| Compound | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Rate Constant (ksh) (cm/s) | Environment | Reference |

| Ferrocenyl benzoic acid | 5.645 x 10⁻⁷ | 6.74 x 10⁻⁴ | pH 7 aqueous ethanol (B145695) on carbon electrode | mdpi.com |

| 4-ferrocenyl aniline | 3.51 x 10⁻⁷ | 1.15 x 10⁻³ | pH 7 aqueous ethanol on carbon electrode | mdpi.com |

| 3-Chloro-4-ferrocenyl aniline | 1.63 x 10⁻⁷ | 1.59 x 10⁻³ | pH 7 aqueous ethanol on carbon electrode | mdpi.com |

Spectroelectrochemical Investigations of Oxidized and Reduced Species

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of redox species as they are generated. For ferrocene systems, UV-Vis spectroelectrochemistry is particularly informative.

Neutral ferrocene, which is orange, has relatively weak absorptions in the visible region. researchgate.net However, upon one-electron oxidation to the ferrocenium cation, the solution typically turns blue, and a distinct and characteristic absorption band appears in the visible/near-infrared region, generally around 620 nm. researchgate.netmetrohm.comresearchgate.net The intensity of this absorption band is directly proportional to the concentration of the ferrocenium species.

By performing cyclic voltammetry within a spectroelectrochemical cell, it is possible to monitor the growth and decay of the ferrocenium absorption band as the potential is swept. The absorbance at ~620 nm increases during the oxidative scan as ferrocene is converted to ferrocenium and then decreases during the reverse reductive scan as the cation is converted back to the neutral species. metrohm.com This provides direct evidence correlating the electrochemical wave with the generation of the oxidized species and confirms the chemical reversibility of the redox event. metrohm.com For (1-cyclopenten-1-yl)-ferrocene, oxidation is expected to produce the corresponding (1-cyclopenten-1-yl)-ferrocenium cation, which would exhibit these characteristic spectroscopic features.

Table 3: Characteristic UV-Vis Absorption Maxima for Ferrocene and Ferrocenium Species

| Species | Typical Absorption Maximum (λmax) | Color | Reference |

| Ferrocene (Fc) | Weak absorption in visible range | Orange/Yellow | researchgate.net |

| Ferrocenium (Fc⁺) | ~620 nm | Blue | researchgate.netmetrohm.comresearchgate.net |

Probing Mixed-Valence Systems and Inter-Valence Charge Transfer

Mixed-valence compounds contain two or more redox centers of the same element in different oxidation states. In organometallic chemistry, biferrocene and other polyferrocenyl systems are classic examples. When one of the Fe(II) centers in a biferrocene is oxidized, a mixed-valence Fe(II)-Fe(III) species is formed. The degree of electronic communication between these two iron centers is a key area of study.

This communication is probed electrochemically by the separation between the two successive one-electron oxidation potentials (ΔE1/2). A large separation indicates significant electronic coupling through the bridging ligand. Spectroscopically, this coupling can give rise to a new, broad, and often intense absorption band in the near-infrared (NIR) region, known as an Inter-Valence Charge Transfer (IVCT) band. researchgate.netwikipedia.org

Based on the properties of this IVCT band, mixed-valence compounds are categorized according to the Robin-Day classification: wikipedia.orgnih.gov

Class I: No electronic interaction. The properties are the sum of the individual, localized centers. No IVCT band is observed. wikipedia.org

Class II: Weak to moderate electronic interaction. The sites are largely localized but can interconvert. A distinct IVCT band is observed. researchgate.netwikipedia.org

Class III: Strong electronic interaction. The charge is delocalized over both centers, which are better described as a single unit. wikipedia.org

While (1-cyclopenten-1-yl)-ferrocene is a monometallic complex, the principles of IVCT are crucial for understanding more complex systems where this or a similar unit could be used as a building block. For example, in a hypothetical system where two ferrocenyl groups are linked by a cyclopentene-based bridge, the cyclopentene (B43876) moiety would mediate the electronic communication. The degree of conjugation and the rigidity of this linker would determine the extent of metal-metal coupling and thus the properties of the resulting mixed-valence cation, including the energy and intensity of its IVCT band. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 1 Cyclopenten 1 Yl Ferrocene

Electrophilic Substitution Reactions on the Ferrocene (B1249389) Core

The ferrocene core is highly susceptible to electrophilic attack, a characteristic attributed to the aromatic nature of its cyclopentadienyl (B1206354) (Cp) rings. stackexchange.commagritek.com This reactivity makes it more comparable to highly activated aromatic compounds like phenol (B47542) than to benzene. stackexchange.com A common example of this is the Friedel-Crafts acylation, where ferrocene reacts with acylating agents such as acetic anhydride (B1165640) in the presence of a catalyst like phosphoric acid or aluminum chloride to form acetylferrocene. magritek.comyoutube.com

The general mechanism for electrophilic substitution on the ferrocene core involves the attack of an electrophile on one of the Cp rings, leading to the formation of a cationic intermediate. psgcas.ac.in This is followed by the loss of a proton to restore the aromaticity of the Cp ring. psgcas.ac.in It is crucial that the electrophiles used are not strong oxidizing agents, as they could oxidize the iron center from Fe(II) to Fe(III), forming the ferrocenium (B1229745) ion, which deactivates the rings towards electrophilic substitution. psgcas.ac.inchemicalbook.com

Regioselectivity and Mechanistic Insights into Substitution Reactions

The regioselectivity of electrophilic substitution on substituted ferrocenes is governed by both electronic and steric effects of the substituent. nih.govbeilstein-journals.org Electron-donating groups activate the ferrocene rings, making them more nucleophilic and thus more reactive towards electrophiles. studysmarter.co.uk Conversely, electron-withdrawing groups deactivate the rings. atlantis-press.com

In the case of (1-cyclopenten-1-yl)-ferrocene, the alkenyl substituent is generally considered to be weakly electron-donating or weakly electron-withdrawing, influencing the position of further substitution. For alkyl-substituted ferrocenes, electrophilic attack typically occurs at the unsubstituted Cp ring (1'-position) due to steric hindrance. When substitution does occur on the substituted ring, the 2- and 5-positions are generally disfavored due to steric hindrance from the substituent, making the 3- and 4-positions more accessible.

The mechanism of these substitution reactions is influenced by the stability of the intermediate carbocation. The position of electrophilic attack will favor the pathway that leads to the most stable intermediate. youtube.com

Functionalization Reactions at the (1-cyclopenten-1-yl) Unsaturated Moiety

The double bond in the (1-cyclopenten-1-yl) group provides a site for various functionalization reactions, including cycloadditions and additions.

Cycloaddition Reactions (e.g., Diels-Alder) with Ferrocenyl Dienophiles

Ferrocene-containing dienophiles can participate in Diels-Alder reactions. cas.cz In these [4+2] cycloaddition reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org

While (1-cyclopenten-1-yl)-ferrocene itself would act as the dienophile, related ferrocenyl systems have been studied. For instance, acryloylferrocene and other ferrocenyl-substituted enones have been shown to react with dienes like cyclopentadiene (B3395910) in the presence of a silica (B1680970) gel catalyst to yield Diels-Alder adducts. cas.cz These reactions often exhibit high stereospecificity, with the stereochemistry of the dienophile being retained in the product. libretexts.org The endo product is typically favored due to secondary orbital overlap. libretexts.org

It's important to note that ferrocene itself does not undergo Diels-Alder reactions as a diene. chemicalbook.com

Addition Reactions to the Double Bond (e.g., Hydrogenation, Halogenation)

The double bond of the cyclopentenyl substituent can undergo typical alkene addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction would convert (1-cyclopenten-1-yl)-ferrocene to cyclopentylferrocene. While ferrocene itself is resistant to hydrogenation, the substituent's double bond is susceptible. chemicalbook.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is another expected reaction, leading to the formation of a dihalo-substituted cyclopentylferrocene derivative.

Nucleophilic Substitution and Addition Processes

Nucleophilic attack on the ferrocene core is generally not favored due to the electron-rich nature of the cyclopentadienyl rings. However, nucleophilic substitution can occur on ferrocene derivatives under specific conditions. For example, lithiation of ferrocene with reagents like butyllithium (B86547) creates nucleophilic monolithio- or 1,1'-dilithioferrocene, which can then react with various electrophiles. chemicalbook.comwikipedia.org

Nucleophilic addition can occur at the carbonyl carbon of acyl-substituted ferrocenes. For instance, the carbanion in a system can attack the carbonyl carbon of ferrocenecarboxaldehyde. researchgate.net

Rearrangement Reactions Involving Ferrocenyl Carbocations and Other Intermediates

Ferrocenyl carbocations are notably stable intermediates that can be involved in rearrangement reactions. Research has shown that gold-catalyzed C-H activation of ferrocene-appended prop-2-ynoic acid proceeds through an electrophilic substitution reaction involving a 1,2-rearrangement to produce a metal vinyl carbene. nih.gov

The formation of ferrocenyl carbocations can also be a key step in rearrangement reactions of substituted ferrocenes, although specific examples involving (1-cyclopenten-1-yl)-ferrocene are not extensively detailed in the provided search results.

Radical Reactions and Spin-Dependent Processes

The chemistry of ferrocene derivatives often involves radical species and is intrinsically linked to the spin state of the iron center. Ferrocene itself is a thermally stable, diamagnetic compound, a consequence of its 18-electron configuration which results in a low-spin Fe(II) center (S=0). magritek.comrsc.org However, it can be readily oxidized to the ferrocenium cation, a paramagnetic species with a spin of S=1/2. rsc.org This reversible one-electron oxidation is a cornerstone of ferrocene chemistry and plays a crucial role in many of its catalytic and electrochemical applications. mdpi.comnih.gov

In the context of (1-cyclopenten-1-yl)-ferrocene, radical reactions can be initiated at the cyclopentenyl ring. The double bond in the cyclopentenyl group makes it susceptible to radical addition, a common pathway for the functionalization and polymerization of unsaturated compounds. nih.gov Ferrocene can act as a catalyst in certain radical reactions, often through a single-electron transfer (SET) mechanism. mdpi.com For instance, ferrocene can catalyze the generation of radicals from precursors, which then engage in further reactions. mdpi.com

The interaction between the ferrocene core and any generated radical on the substituent can influence the reaction's progression. The redox activity of the iron center can stabilize or quench radical intermediates. Furthermore, the spin state of the iron center is fundamental to these processes. While the ground state of ferrocene is a singlet (low-spin), photoexcitation or chemical reaction can lead to excited states with different spin multiplicities, such as triplet states, which can have distinct reactivities. cmu.edu Research on other ferrocene derivatives has shown that charge-transfer interactions can induce spin on the ferrocene unit, converting it to a magnetic state. rsc.org

Polymerization Mechanisms of (1-cyclopenten-1-yl)-Ferrocene and its Derivatives

The presence of the polymerizable 1-cyclopentenyl group suggests that (1-cyclopenten-1-yl)-ferrocene can serve as a monomer for the synthesis of ferrocene-containing polymers. These materials are of significant interest due to their redox-active nature, thermal stability, and potential applications in sensors, coatings, and electrocatalysis. By analogy with vinylferrocene, the most prominent polymerization method for (1-cyclopenten-1-yl)-ferrocene is expected to be free-radical polymerization.

The general mechanism for the free-radical polymerization of (1-cyclopenten-1-yl)-ferrocene would involve three key steps:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or irradiation to generate free radicals. These radicals then add across the double bond of the (1-cyclopenten-1-yl)-ferrocene monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain with pendant ferrocenyl groups.

Termination: The growth of the polymer chain is terminated by processes such as combination or disproportionation of two growing radical chains.

Redox-initiated polymerization is another plausible mechanism. In this process, the redox couple of ferrocene/ferrocenium can be used to generate the initiating radicals under mild conditions. mdpi.com This method is particularly relevant for aqueous systems.

The architecture of polymers derived from ferrocene monomers can be broadly categorized into two types: side-chain polymers, where the ferrocene unit is appended to the polymer backbone, and main-chain polymers, where the ferrocene unit is part of the backbone itself. Polymerization of (1-cyclopenten-1-yl)-ferrocene would result in a side-chain polymer. The properties of the resulting polymer, such as solubility, molecular weight, and electrochemical behavior, would be highly dependent on the polymerization conditions and the nature of the ferrocene monomer.

Coordination Chemistry and Catalytic Applications of 1 Cyclopenten 1 Yl Ferrocene Derivatives

Design and Synthesis of (1-cyclopenten-1-yl)-Ferrocene-Based Ligands for Metal Complexes

The design of ferrocene-based ligands is a cornerstone of modern catalysis, offering a scaffold that is both robust and highly tunable. dntb.gov.ua The synthesis of these ligands often involves the strategic functionalization of one or both cyclopentadienyl (B1206354) (Cp) rings, allowing for precise control over the steric and electronic properties of the resulting metal complexes. acs.orgrsc.org Methodologies for creating substituted ferrocenes, particularly unsymmetrical 1,2-disubstituted derivatives, are well-established, with directed ortho-lithiation being a prominent strategy. dntb.gov.uarsc.org This process typically utilizes a directing group to guide lithiation to the adjacent position on the Cp ring, which can then be quenched with various electrophiles to introduce new functional groups. rsc.org

Ferrocene's versatility allows for its incorporation into a wide array of ligand architectures, including those with phosphorus, nitrogen, and oxygen donor atoms. acs.orgnih.gov These multidentate ligands can chelate to a metal center, forming stable complexes that are active in catalysis. bath.ac.uknih.gov The synthesis of these complex structures often starts from well-known precursors like N,N-dimethylaminoethylferrocene, which can be further modified to create ligands with specific catalytic activities. bath.ac.uk

A key feature of 1,2-disubstituted ferrocenes is the presence of planar chirality, an element of asymmetry that is crucial for enantioselective catalysis. acs.orgacs.org The synthesis of enantiomerically pure planar chiral ferrocenes is a significant area of research. beilstein-journals.orgnih.govnih.govacs.org A primary strategy involves diastereoselective ortho-lithiation, where a chiral auxiliary group on the ferrocene (B1249389) directs the metalation to one of the two adjacent positions over the other. rsc.orgacs.org

More recently, palladium-catalyzed enantioselective C-H activation has emerged as a powerful tool for synthesizing planar chiral ferrocenes with high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org In this approach, a chiral ligand, often a commercially available N-protected amino acid like Boc-L-Val-OH, is used to control the stereochemistry of the C-H functionalization. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied to reactions such as the direct arylation of ferrocenes with arylboronic acids and the annulation with diarylethynes, achieving excellent enantioselectivity (up to 99% ee). beilstein-journals.orgacs.orgbeilstein-journals.org The planar chirality of the ferrocene backbone is often the decisive factor in controlling the absolute configuration of the products in asymmetric reactions. acs.org

| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Boc-L-Phe-OH | 28 | 84 |

| Boc-L-Ala-OH | 35 | 94 |

| Boc-L-Leu-OH | 38 | 96 |

| Boc-L-Val-OH | 42 | 98 |

| Boc-L-Tle-OH | 31 | 98 |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is critical for optimizing reaction conditions and designing more efficient catalysts. For ferrocene-based systems, mechanistic studies often focus on the role of the ligand in stabilizing the active metal center and the pathways of ligand dissociation or decomposition, which can affect catalyst stability and performance. nsf.govrsc.org Techniques such as UV-Vis spectroscopy and gas chromatography can be employed to probe these pathways, revealing, for example, thermal and photolytic ligand dissociation from the metal center. nsf.govrsc.org The electronic properties of substituents on the ferrocene ligand can significantly influence the strength of the coordination to the metal, thereby affecting the catalyst's stability. nsf.gov For instance, electron-donating groups can strengthen the coordination and mitigate degradation. nsf.govrsc.org

Ferrocene-based ligands have been extensively used in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comtorontomu.canih.gov Ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) are staples in palladium-catalyzed reactions like the Suzuki and Negishi couplings. torontomu.caresearchgate.net The ferrocene backbone provides a specific bite angle and steric environment that facilitates the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Planar chiral P,N-ferrocene ligands have proven to be highly effective in asymmetric cross-coupling reactions, such as the Heck reaction. rsc.org The stereochemistry of the product is often controlled by the planar chirality of the ferrocene ligand, allowing for high enantioselectivity. rsc.org The modular nature of ferrocene allows for fine-tuning of the ligand's steric and electronic properties to optimize both reactivity and selectivity in these crucial transformations. acs.orgresearchgate.net

Chiral ferrocenyl ligands are considered "privileged" in asymmetric catalysis due to their remarkable success in a wide range of enantioselective transformations. rsc.org The unique combination of central, planar, and axial chirality that can be incorporated into ferrocene derivatives provides a rich platform for ligand design. acs.org These ligands have been instrumental in achieving high levels of enantioselectivity in reactions such as palladium-catalyzed allylic alkylation and amination. beilstein-journals.orgnih.gov

The effectiveness of these ligands stems from the rigid and well-defined chiral environment they create around the metal center. acs.org This steric control dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer. For example, planar chiral P,N-ligands derived from enantioselective C-H activation have been shown to be efficient in palladium-catalyzed allylic substitution reactions. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Allylic Alkylation | 95 | 44 |

| Allylic Amination | 32 | 43 |

The rich electrochemistry of ferrocene makes it an excellent component in electro- and photocatalytic systems. mdpi.comresearchgate.net The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is reversible and well-behaved, allowing ferrocene derivatives to function as efficient electron-transfer mediators. nih.govmdpi.com In electrocatalysis, ferrocene can shuttle electrons between an electrode and a substrate, facilitating redox reactions at lower overpotentials. acs.org

In the context of photocatalysis, ferrocene derivatives can act as photosensitizers or as quenchers of excited states. acs.orgresearchgate.net Their stability under visible light irradiation is a significant advantage. researchgate.net The electrochemical and photophysical properties of ferrocene can be tuned by adding substituents to the cyclopentadienyl rings. nih.gov For example, electron-withdrawing groups can make the oxidation of ferrocene more difficult, shifting its redox potential to more positive values. nih.gov This tunability is crucial for designing systems where the ferrocene unit's redox potential is matched to the requirements of a specific catalytic cycle.

Redox-Switchable Catalysis Utilizing Ferrocene/Ferrocenium Couple

Redox-switchable catalysis is an advanced strategy that allows for the activity or selectivity of a catalyst to be controlled by an external redox stimulus. wordpress.com The ferrocene/ferrocenium redox couple is an ideal switch for such systems due to its clean, reversible, one-electron transfer. nih.govnih.govunipv.it By incorporating a ferrocene moiety into the ligand backbone of a catalyst, the electronic properties of the catalytic metal center can be modulated by oxidizing or reducing the iron atom. nih.govwordpress.com

When the ferrocene unit is oxidized to the electron-deficient ferrocenium cation, it becomes more electron-withdrawing. nih.gov This electronic change is transmitted through the ligand to the active metal center, altering its reactivity. wordpress.com This change can be used to turn a catalyst "on" or "off" or to switch between different reaction pathways, producing different products from the same set of reactants. wordpress.com For example, the oxidation of a ferrocene-based ligand on a rhodium complex was shown to increase the rate of an allyl ether isomerization reaction. nih.gov This ability to externally control catalytic function opens up possibilities for creating complex, multi-step reaction sequences in a single pot, mimicking the intricate control seen in biological enzymatic systems. wordpress.com

Lewis Acidity and Electron Mediation Properties of Ferrocenium Cations in Catalysis

Disclaimer: Extensive literature searches did not yield specific research findings or catalytic data for the compound Ferrocene, (1-cyclopenten-1-yl)-. Therefore, this section outlines the general principles of Lewis acidity and electron mediation characteristic of ferrocenium cations, as derived from studies on ferrocene and its other derivatives. The catalytic behavior described is based on these general principles and is expected to be applicable to the (1-cyclopenten-1-yl)-ferrocenium cation, although direct experimental evidence for this specific compound is not available in the reviewed literature.

The catalytic utility of ferrocene derivatives is largely centered on the reversible, one-electron redox couple between the neutral ferrocene (Fe(II)) and its oxidized form, the ferrocenium cation (Fe(III)) mdpi.comnih.gov. This transformation endows the ferrocenium species with two key properties that are exploited in catalysis: Lewis acidity and the capacity for electron mediation mdpi.comresearchgate.net.

Lewis Acidity

Upon oxidation of the iron center from Fe(II) to Fe(III), the resulting ferrocenium cation becomes significantly more electron-deficient and can function as a Lewis acid catalyst mdpi.comresearchgate.net. In this role, the cationic iron center can coordinate to lone-pair-bearing atoms (e.g., oxygen or nitrogen) in a substrate, thereby activating it towards nucleophilic attack or other transformations. The efficacy of ferrocenium cations as Lewis acids has been demonstrated in a variety of organic reactions nih.gov.

The Lewis acidity of a ferrocenium catalyst can be modulated by the electronic properties of the substituents on the cyclopentadienyl (Cp) rings mdpi.comresearchgate.net. Electron-withdrawing groups are expected to enhance the Lewis acidity of the iron center, while electron-donating groups would diminish it. For (1-cyclopenten-1-yl)-ferrocene, the vinyl substituent is generally considered to be weakly electron-donating or neutral, suggesting that its corresponding ferrocenium cation would possess a Lewis acidity comparable to or slightly less than the unsubstituted ferrocenium cation.

Several types of reactions are catalyzed by the Lewis acidic nature of ferrocenium salts, often generated in situ or used as stable salts with non-coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) mdpi.comnih.gov.

Ring-Opening of Epoxides: Ferrocenium tetrafluoroborate has been effectively used as a catalyst for the alcoholysis of epoxides to furnish β-alkoxy alcohols. The catalyst activates the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack by an alcohol mdpi.comnih.gov.

Strecker Reaction: The three-component reaction between aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMS-CN) to produce α-aminonitriles has been catalyzed by ferrocenium hexafluorophosphate (FcPF₆). The proposed mechanism involves the ferrocenium cation polarizing the C=N bond of the intermediate imine, making it more susceptible to attack by the cyanide nucleophile mdpi.com.

Mannich Reaction: Ferrocenium tetrafluoroborate has also been reported to catalyze the Mannich reaction of aldehydes, amines, and ketones, demonstrating its utility in carbon-carbon bond formation mdpi.com.

| Reaction Type | Catalyst | Substrates | Product | Proposed Role of Ferrocenium |

| Ring-Opening of Epoxides | FcBF₄ | Epoxides, Alcohols | β-alkoxy alcohols | Lewis acid activation of epoxide |

| Strecker Reaction | FcPF₆ | Aldehydes, Amines, TMS-CN | α-aminonitriles | Lewis acid polarization of imine intermediate |

| Mannich Reaction | FcBF₄ | Aldehydes, Amines, Ketones | β-aminocarbonyl compounds | Lewis acid activation of imine intermediate |

| Reductive Etherification | [Binuclear Ferrocenium]⁺ | Aldehydes, Silanes | Ethers | Lewis acid activation of aldehyde |

This table presents examples of reactions catalyzed by unsubstituted ferrocenium salts, illustrating the principle of Lewis acidity.

Electron Mediation Properties

The reversible ferrocene/ferrocenium redox couple serves as an efficient one-electron shuttle in catalytic cycles mdpi.comnih.gov. As a mild, one-electron oxidant, the ferrocenium cation can initiate reactions by abstracting an electron from a suitable substrate, generating a radical cation and the neutral ferrocene mdpi.com. The resulting ferrocene can then be re-oxidized by a stoichiometric terminal oxidant to regenerate the active ferrocenium catalyst, thus completing the catalytic cycle. This ability to mediate electron transfer is crucial in a range of oxidative reactions.

Oxidative C-H Functionalization: Ferrocenium-based catalysts have been employed in the direct C-H imidation of heteroarenes. In these systems, the ferrocenium cation acts as the initial oxidant, and the neutral ferrocene produced is re-oxidized by a co-oxidant like di-tert-butyl peroxide, effectively making ferrocene an "electron shuttle" mdpi.com.

Tandem Radical Reactions: The concept of oxidative catalysis has been applied to facilitate single-electron transfer (SET)-induced tandem anion-radical reactions. The ferrocenium cation oxidizes an enolate to generate a radical, which can then undergo subsequent cyclization and further oxidation steps to build complex molecular architectures mdpi.com.

Redox-Switchable Catalysis: The redox state of the ferrocene unit can be used to switch the catalytic activity of a more complex system "on" or "off". For example, a catalyst's activity can be significantly enhanced or diminished by oxidizing or reducing the ferrocene moiety appended to its ligand framework mdpi.com.

| Catalytic Process | Role of Ferrocenium | Mechanism | Terminal Oxidant (Example) |

| C-H Imidation | Electron Shuttle | Single-Electron Transfer (SET) from substrate to Fc⁺ | Di-tert-butyl peroxide |

| Radical Cyclizations | Radical Initiator | SET from enolate to Fc⁺ | Stoichiometric Fc⁺ or co-oxidant |

| Fenton-type Chemistry | Radical Generator | Reduction of H₂O₂ | Hydrogen Peroxide (H₂O₂) |

This table summarizes the roles of ferrocenium cations as electron mediators in various catalytic processes, based on studies of ferrocene and its derivatives.

A significant challenge in employing ferrocenium cations is their limited stability in solution, where they can be prone to decomposition mdpi.comnih.govnih.govresearchgate.net. This instability can affect catalytic efficiency and turnover numbers, necessitating careful control of reaction conditions such as solvent, temperature, and atmosphere. The specific nature of the cyclopentadienyl ring substituents can also influence catalyst stability nih.gov.

Lack of Publicly Available Research on (1-cyclopenten-1-yl)-Ferrocene Prevents In-Depth Analysis

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically focused on the chemical compound "Ferrocene, (1-cyclopenten-1-yl)-". Despite the existence of this compound, confirmed by chemical databases, no dedicated studies on its application in materials science, as outlined in the user's request, could be located.

The initial search for information on the design and synthesis of redox-active polymers, charge transport mechanisms, and the development of functional materials for electrochemical and optical applications yielded general information about the broader class of ferrocene-containing polymers. However, none of the retrieved studies specifically utilized or detailed the properties of (1-cyclopenten-1-yl)-ferrocene.

Therefore, the requested article on "Fundamental Materials Science Research Incorporating (1-cyclopenten-1-yl)-Ferrocene" cannot be generated at this time due to the apparent lack of primary research on this particular ferrocene derivative.

Emerging Research Frontiers and Future Directions in 1 Cyclopenten 1 Yl Ferrocene Chemistry

Exploration of C-H Activation Strategies for Direct Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical tool in synthetic chemistry, offering a more sustainable alternative to traditional cross-coupling reactions. libretexts.orgnih.gov In the context of ferrocene (B1249389) chemistry, transition-metal-catalyzed C-H activation has become a versatile method for the synthesis of functionalized derivatives. libretexts.org These strategies provide significant advantages in terms of atom and step economy. libretexts.org

For (1-cyclopenten-1-yl)-ferrocene, the exploration of C-H activation opens up avenues for the direct introduction of new functional groups onto both the cyclopentadienyl (B1206354) rings and the cyclopentenyl substituent. This approach bypasses the need for pre-functionalized starting materials, which is a significant step towards more efficient synthetic routes.

Recent advancements have highlighted the use of various transition metals, including rhodium and palladium, as well as more sustainable 3d transition metals, to catalyze these transformations. umb.edunih.govanl.govscribd.com Directing-group-assisted C-H functionalization has been a particularly effective strategy for achieving site-selectivity in ferrocene derivatives. bbk.ac.ukresearchgate.net For (1-cyclopenten-1-yl)-ferrocene, the cyclopentenyl group itself, or a functional group installed upon it, could potentially act as a directing group to guide the C-H activation to a specific position on the ferrocene core.

Future research in this area will likely focus on:

Developing novel catalytic systems with higher efficiency and selectivity for the C-H activation of (1-cyclopenten-1-yl)-ferrocene.

Exploring a wider range of coupling partners to introduce diverse functionalities, such as aryl, alkyl, and heteroatom-containing groups. scribd.com

Investigating the regioselectivity of C-H activation on both the ferrocenyl and cyclopentenyl moieties to enable precise control over the final product's structure.

Achieving enantioselective C-H activation to produce chiral derivatives of (1-cyclopenten-1-yl)-ferrocene, which could have applications in asymmetric catalysis and materials science. nih.govlp.edu.ua

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization Reactions of Ferrocene Derivatives

| Catalyst System | Reaction Type | Coupling Partner | Reference |

| Rh(III) | Annulation | Internal Alkynes | nih.gov |

| Rh(II) | Carboxylation | CO2 | longdom.org |

| Pd(OAc)2 | Arylation | Arylboronic Acids | mdpi.com |

| 3d Transition Metals | Various | Various | umb.edu |

This table provides examples of C-H activation reactions on general ferrocene derivatives, which could be adapted for (1-cyclopenten-1-yl)-ferrocene.

Synergistic Integration with Nanoscience and Nanotechnology

The unique electronic and redox properties of ferrocene and its derivatives make them highly attractive for integration into nanomaterials. nih.govnih.gov The incorporation of (1-cyclopenten-1-yl)-ferrocene into nanosystems can impart new functionalities and lead to the development of advanced materials with applications in sensing, catalysis, and medicine. nih.govresearchgate.net

The cyclopentenyl group of (1-cyclopenten-1-yl)-ferrocene offers a versatile handle for covalent attachment to the surface of nanoparticles or for polymerization to form ferrocene-containing polymers that can be used to coat or create nanostructures. anl.gov For instance, the double bond in the cyclopentenyl ring can participate in polymerization reactions to create redox-active polymers. These polymers can be used to functionalize nanoparticles, leading to hybrid materials with interesting electrochemical and optical properties. bbk.ac.uk

Potential future directions for the integration of (1-cyclopenten-1-yl)-ferrocene with nanoscience include:

Development of (1-cyclopenten-1-yl)-ferrocene-functionalized nanoparticles for use as electrochemical sensors, catalysts, and in drug delivery systems. libretexts.orgbbk.ac.uk

Synthesis of redox-responsive polymers and gels based on (1-cyclopenten-1-yl)-ferrocene for applications in controlled release and smart materials.

Creation of hybrid nanomaterials by combining (1-cyclopenten-1-yl)-ferrocene with carbon nanotubes or graphene for advanced electronic devices. umb.edu

Exploration of the catalytic properties of (1-cyclopenten-1-yl)-ferrocene-modified nanoparticles in a variety of organic transformations.

Table 2: Potential Applications of Ferrocene-Functionalized Nanomaterials

| Application Area | Description | Potential Role of (1-cyclopenten-1-yl)-ferrocene |

| Sensors | Detection of analytes based on changes in electrochemical or optical properties. | The ferrocenyl group can act as a redox label for electrochemical sensing. |

| Catalysis | Nanoparticles with catalytically active surfaces. | The ferrocene moiety can influence the catalytic activity of the nanoparticle. |

| Drug Delivery | Nanocarriers for the targeted delivery of therapeutic agents. | Redox-responsive polymers from (1-cyclopenten-1-yl)-ferrocene could enable controlled drug release. |

| Electronics | Components for molecular electronics and data storage. | Ferrocene's stable redox states can be utilized for charge storage. |

Development of Sustainable and Eco-Friendly Methodologies in Ferrocene Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ornl.gov In the context of (1-cyclopenten-1-yl)-ferrocene chemistry, this translates to a focus on developing more sustainable and environmentally benign processes for its synthesis and functionalization. researchgate.net

Key aspects of sustainable methodologies include the use of green solvents, the development of solvent-free reaction conditions, and the maximization of atom economy. umb.eduresearchgate.netanl.gov For instance, exploring the use of water, supercritical fluids, or bio-based solvents in reactions involving (1-cyclopenten-1-yl)-ferrocene could significantly reduce the environmental impact. umb.eduresearchgate.net

Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a powerful solvent-free technique for the synthesis of various compounds, including ferrocene derivatives. researchgate.netresearchgate.net Applying this technique to the synthesis and functionalization of (1-cyclopenten-1-yl)-ferrocene could lead to faster reaction times and a significant reduction in solvent waste. researchgate.net

Future research in this area should prioritize:

The use of greener solvents in the synthesis and modification of (1-cyclopenten-1-yl)-ferrocene.

The development of solvent-free synthetic methods , such as mechanochemistry, for cleaner and more efficient reactions. researchgate.netresearchgate.net

The design of catalytic reactions that proceed with high atom economy, minimizing the generation of waste. libretexts.orgnih.gov

The use of renewable starting materials and reagents whenever possible.

Interdisciplinary Research at the Interface of Organometallic Chemistry and Advanced Disciplines

The unique properties of ferrocene derivatives, including their stability, redox activity, and low toxicity, have made them valuable scaffolds in various scientific disciplines. nih.govlongdom.org (1-Cyclopenten-1-yl)-ferrocene, with its combination of a ferrocenyl core and a reactive cyclopentenyl group, is well-positioned for interdisciplinary research at the interface of organometallic chemistry, materials science, and medicinal chemistry. umb.eduresearchgate.net

In materials science , the ability of the cyclopentenyl group to undergo polymerization can be exploited to create novel redox-active polymers. These polymers could find applications as coatings, electroactive materials in sensors, or as components in redox-flow batteries. nih.gov The incorporation of the rigid and bulky ferrocene unit into a polymer backbone can also significantly influence the material's thermal and mechanical properties.

In medicinal chemistry , ferrocene-containing compounds have shown promise as anticancer, antimalarial, and antibacterial agents. mdpi.comanl.gov The lipophilicity of the ferrocene unit can enhance the cellular uptake of drug molecules. The cyclopentenyl group in (1-cyclopenten-1-yl)-ferrocene provides a site for further functionalization, allowing for the attachment of bioactive molecules to create new therapeutic agents.

Future interdisciplinary research involving (1-cyclopenten-1-yl)-ferrocene could focus on:

Designing and synthesizing novel polymers with tailored electronic and material properties.

Investigating the potential of (1-cyclopenten-1-yl)-ferrocene derivatives as catalysts in organic synthesis. bbk.ac.uk

Exploring the biological activity of new compounds derived from (1-cyclopenten-1-yl)-ferrocene for applications in drug discovery. anl.gov

Developing new electrochemical sensors based on the redox properties of this ferrocene derivative. nih.gov

Theoretical Advancements for Predictive Modeling and Materials Design

Computational chemistry has become an indispensable tool for understanding the electronic structure, properties, and reactivity of molecules. longdom.org Theoretical advancements, particularly in the area of Density Functional Theory (DFT), provide a powerful means to model and predict the behavior of ferrocene derivatives, including (1-cyclopenten-1-yl)-ferrocene. researchgate.netrsc.org

Molecular orbital calculations can provide insights into the electronic structure of (1-cyclopenten-1-yl)-ferrocene, helping to understand how the cyclopentenyl substituent influences the energy levels and redox potential of the ferrocene core. umb.edubbk.ac.ukresearchgate.net This fundamental understanding is crucial for designing new molecules with specific electronic properties.

Predictive modeling and machine learning are also emerging as powerful tools in materials science for accelerating the discovery and design of new materials with desired properties. anl.govanl.gov By developing computational models that can accurately predict the properties of (1-cyclopenten-1-yl)-ferrocene derivatives, researchers can screen large numbers of virtual compounds and identify promising candidates for synthesis and experimental evaluation. This in silico approach can significantly reduce the time and resources required for materials discovery.

Future theoretical and computational efforts in the chemistry of (1-cyclopenten-1-yl)-ferrocene should aim to:

Perform detailed DFT calculations to elucidate the electronic structure and predict the spectroscopic and electrochemical properties of (1-cyclopenten-1-yl)-ferrocene and its derivatives. longdom.orgrsc.org

Develop predictive models to guide the design of new materials based on (1-cyclopenten-1-yl)-ferrocene with tailored properties for specific applications. ornl.govvub.be

Simulate reaction mechanisms involving (1-cyclopenten-1-yl)-ferrocene to gain a deeper understanding of its reactivity and to optimize reaction conditions.

Utilize machine learning algorithms to accelerate the discovery of new (1-cyclopenten-1-yl)-ferrocene-based materials with enhanced performance. anl.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-cyclopenten-1-yl)ferrocene derivatives, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis of (1-cyclopenten-1-yl)ferrocene derivatives often involves alkylation or cyclization reactions. For example, 3-ethyl-2-cyclopentenone reacts with ethyllithium followed by dehydration to yield 1-ethyl-3-methylenecyclopentene, which isomerizes to form cis- and trans-1,1'-diethyl-3,3'-dimethylferrocenes. Sodium-potassium alloy is critical for isomerization, as sodium amide fails in this step . Reaction conditions such as solvent choice (e.g., toluene vs. ammonia) and temperature (e.g., 20°C vs. elevated temperatures) significantly impact yields. For instance, using Na-K alloy in toluene at 20°C achieved isomerization, whereas other bases like potassium t-butoxide led to incomplete reactions .

Q. How can IR spectroscopy confirm the structural integrity of (1-cyclopenten-1-yl)ferrocene derivatives?

- Methodological Answer : IR spectroscopy is pivotal for identifying cyclopentadienyl (Cp) ring vibrations. Key absorption bands for (1-cyclopenten-1-yl)ferrocene derivatives appear at ~1000 cm⁻¹ (C–H bending of Cp rings) and ~1113 cm⁻¹ (C–C stretching). For example, 1,1'-diferrocenyl-3,3'-diphenylferrocene shows these bands, confirming the presence of bridged Cp rings . Conformational differences (e.g., D5d vs. D5h symmetry in ferrocene) can also be distinguished via IR spectral shifts, as demonstrated in studies comparing substituted ferrocene derivatives .

Q. What are the primary challenges in isolating hydroxyferrocene derivatives from cyclopentenone precursors?

- Methodological Answer : Isolation challenges arise from competing side reactions and incomplete cyclization. For instance, attempts to synthesize hydroxyferrocenes from 2-cyclopentenone or indanone failed despite testing multiple bases (e.g., sodium amide, Na-K alloy). This highlights the sensitivity of cyclopentenone derivatives to steric and electronic effects. Researchers should prioritize precursor screening and optimize base strength (e.g., Na-K alloy over weaker bases) to suppress side pathways .

Advanced Research Questions

Q. How do ferricinium ion intermediates mediate free-radical substitution reactions in (1-cyclopenten-1-yl)ferrocene synthesis?

- Methodological Answer : Ferricinium ion ([Fe(Cp)₂]⁺) acts as an electron-deficient intermediate, enabling radical attack. For example, benzyl or 1-cyano-1-methylethyl radicals react with ferricinium ions to form aryl-substituted ferrocenes. This mechanism is critical in reactions with arenediazonium salts, where free aryl radicals generated in situ attack the ferricinium ion . Researchers must control oxidant selection (e.g., t-butyl perbenzoate vs. benzoyl peroxide) to stabilize the intermediate and avoid over-oxidation.

Q. What spectroscopic and computational methods resolve contradictions in ferrocene conformer analysis?

- Methodological Answer : Discrepancies in conformer assignments (e.g., D5d vs. D5h symmetry) require combined experimental and computational approaches. IR and XAFS spectroscopy differentiate conformers via Fe–C bond length variations (e.g., 2.04 Å for D5d vs. 2.09 Å for D5h) . Energy decomposition analysis (EDA) further quantifies intramolecular interactions, such as steric repulsion in crowded derivatives. For unresolved data, hybrid methods like fluorescence XAFS with error analysis (e.g., ±0.02 Å uncertainty) are recommended .

Q. How can researchers address inconsistencies in alkylferrocene synthesis yields across literature reports?

- Methodological Answer : Contradictions often stem from subtle variations in reaction conditions. For example:

| Condition | Yield (%) | Reference |

|---|---|---|

| Na-K alloy, toluene | 85 | |

| Sodium amide, ammonia | 0 | |

| Potassium t-butoxide | 30 |

- Systematic screening of bases, solvents, and temperatures is essential. Researchers should replicate protocols with inert atmospheres and rigorously dry solvents to minimize hydrolysis side reactions.

Methodological Considerations for Data Interpretation

Q. What strategies validate the purity of (1-cyclopenten-1-yl)ferrocene derivatives when chromatographic data is ambiguous?